2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide is a synthetic compound belonging to the class of heterocyclic aromatic compounds. It features a benzamide structure that is substituted with two fluorine atoms at the 2 and 6 positions of the benzene ring and a pyrazole ring at the 3 position. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities.
The compound can be classified as an aromatic heterocyclic compound due to its incorporation of both aromatic benzene and heterocyclic pyrazole moieties. It is primarily synthesized for research purposes, particularly in medicinal chemistry, where it may serve as an intermediate in the development of pharmaceuticals.
The synthesis of 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 3-amino-1H-pyrazole under controlled conditions. The synthesis process can be summarized as follows:
The molecular formula for 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide is , with a molecular weight of approximately 223.18 g/mol. The structural representation includes:
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide can undergo several chemical transformations:
The mechanism of action for 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide involves its interaction with specific biological targets. It has been documented to form hydrogen bonds with enzymes such as succinate dehydrogenase, which may contribute to its antifungal and antibacterial properties. This interaction highlights its potential use in therapeutic applications targeting microbial infections .
The compound's stability and reactivity profile are critical for its application in synthetic chemistry and potential pharmaceutical development .
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide has several notable applications in scientific research:
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide (CAS: 1249343-86-9) is a small-molecule compound featuring a benzamide core substituted with two fluorine atoms at the ortho positions (C-2 and C-6) of the benzene ring. This acyl group is connected via a carbonyl linkage to the nitrogen atom of the 3-amino position on a 1H-pyrazole ring. The systematic IUPAC name is 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide, and its canonical SMILES string is O=C(C1=C(F)C=CC=C1F)NC2=CC=NN2. The molecular formula is C₁₀H₇F₂N₃O, yielding a molecular weight of 223.19 g/mol. Its InChIKey (UMBVHXNGQIFPCN-UHFFFAOYSA-N) provides a unique identifier for chemical databases .
Table 1: Key Identifiers of 2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide
Property | Value |
---|---|
IUPAC Name | 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide |
CAS Registry Number | 1249343-86-9 |
Molecular Formula | C₁₀H₇F₂N₃O |
Molecular Weight | 223.19 g/mol |
InChI Code | 1S/C10H7F2N3O/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8/h1-5H,(H2,13,14,15,16) |
InChIKey | UMBVHXNGQIFPCN-UHFFFAOYSA-N |
Purity (Commercial) | ≥95% |
The compound emerged as a key synthetic intermediate during early 21st-century drug discovery efforts targeting kinase inhibitors and PET imaging agents. A pivotal patent (US20100273744A1) detailed its synthesis via amide coupling between 2,6-difluorobenzoic acid derivatives and 3-amino-1H-pyrazole, using carbodiimide-based activators in anhydrous dichloromethane. The reaction typically proceeded at 0°C–25°C, followed by purification via silica-gel chromatography, achieving yields of 65–80% [2]. Its structural modularity enabled rapid derivatization; for example, researchers modified the pyrazole nitrogen or benzamide fluorines to optimize pharmacokinetics in oncology projects [6]. By 2012, it served as a precursor for the PET tracer 2,6-difluoro-N-(3-[¹¹C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide, designed to image B-Raf(V600E) mutations in cancers [6]. Commercial availability (e.g., Manchester Organics, Sigma-Aldrich) after 2015 facilitated broader pharmacological exploration .
Table 2: Key Synthetic Methodologies and Applications
Synthetic Route | Conditions | Yield | Primary Application |
---|---|---|---|
Carbodiimide-mediated amide coupling | DCM, 0°C–25°C, carbodiimide activator | 65–80% | Kinase inhibitor intermediates |
TMSCl/NaI demethylation | Acetonitrile reflux | 70% | PET tracer precursor |
O-[¹¹C]Methylation of hydroxyl precursor | [¹¹C]CH₃OTf, HPLC purification | 40–50% (dc) | B-Raf(V600E) imaging agent |
This compound exemplifies strategic bioisosterism in medicinal chemistry: the 1H-pyrazole ring mimics imidazole or phenol pharmacophores while enhancing metabolic stability and hydrogen-bonding capacity. Ortho-fluorine atoms on the benzamide induce conformational restriction and increase membrane permeability through reduced polarity. Computational studies (DFT/B3LYP) on analogous difluoro benzamides reveal low HOMO-LUMO energy gaps (∼4.1 eV), indicating high chemical reactivity favorable for target binding. The carbonyl and pyrazole NH groups form strong hydrogen-bonding motifs (e.g., O–H‧‧‧O in dimers), crucial for protein-ligand interactions [4] [7].
Table 3: Computational Parameters of Difluoro Benzamide Analogues
Parameter | Value | Method | Significance |
---|---|---|---|
HOMO-LUMO Gap | 4.1–4.3 eV | DFT/B3LYP/6-31G* | Predicts charge transfer reactivity |
Hyperpolarizability (β) | 28.5 × 10⁻³⁰ esu | B3LYP/6-311++G** | Indicates nonlinear optical (NLO) potential |
Hydrogen Bond Energy | -6.8 kcal/mol | MEP Analysis | Stabilizes protein-ligand complexes |
The compound’s versatility continues to drive research in anticancer agents, diagnostic probes, and heterocyclic synthesis, cementing its role in modern drug discovery pipelines [2] [5] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4